molecular formula C7H3Cl3F2O3S B1411268 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride CAS No. 1807058-60-1

3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1411268
CAS No.: 1807058-60-1
M. Wt: 311.5 g/mol
InChI Key: WDXZXLMAUUFBAS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key ¹H NMR and ¹³C NMR signals are predicted based on structural analogs:

Nucleus Chemical Shift (ppm) Assignment
¹H 7.8–8.2 (d, 1H) Aromatic proton adjacent to Cl
¹H 7.5–7.7 (d, 1H) Aromatic proton adjacent to OCF₂
¹H 6.8–7.1 (t, 1H) Aromatic proton meta to substituents
¹³C 152–155 Sulfonyl chloride (SO₂Cl)
¹³C 120–125 Difluoromethoxy (OCF₂)
¹³C 135–140 Chlorinated aromatic carbons

The ¹⁹F NMR spectrum would show a doublet near -90 ppm (J = 72 Hz) for the difluoromethoxy group.

Infrared (IR) Vibrational Mode Assignment

Critical IR absorptions correlate with functional groups:

Wavenumber (cm⁻¹) Assignment
1360–1300 S=O asymmetric stretch (SO₂Cl)
1160–1120 S=O symmetric stretch (SO₂Cl)
1250–1200 C–O–C stretch (OCF₂)
1100–1050 C–F stretch (OCF₂)
750–700 C–Cl stretch

Mass Spectrometric Fragmentation Patterns

The molecular ion peak (M⁺ ) appears at m/z 311.5 . Major fragments include:

m/z Fragment Ion Pathway
276 [M – Cl]⁺ Loss of chlorine radical
239 [M – SO₂Cl]⁺ Cleavage of sulfonyl chloride
121 [C₆H₃Cl₂F₂O]⁺ Aromatic ring with substituents
85 [CF₂O]⁺ Difluoromethoxy group

Fragmentation pathways are dominated by α-cleavage near the sulfonyl chloride group and halogen loss .

Properties

IUPAC Name

3,4-dichloro-5-(difluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O3S/c8-4-1-3(16(10,13)14)2-5(6(4)9)15-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXZXLMAUUFBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonic Acid

  • Starting Material: 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonic acid
  • Chlorinating Agents: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
  • Reaction Conditions:
    • The sulfonic acid is reacted with the chlorinating agent under reflux conditions at elevated temperatures to facilitate complete conversion to the sulfonyl chloride.
    • Typical reflux temperatures range from 70°C to 120°C depending on the chlorinating agent and solvent system used.
    • Reaction times vary from 2 to 6 hours to ensure full conversion.
  • Mechanism: The sulfonic acid group (-SO3H) is converted to the sulfonyl chloride (-SO2Cl) via nucleophilic substitution facilitated by the chlorinating reagent, releasing byproducts such as SO2 and HCl gases.

Industrial Continuous Flow Synthesis

  • Process Description:
    • To enhance efficiency and reproducibility, industrial-scale synthesis employs continuous flow reactors.
    • Automated control systems maintain precise temperature, pressure, and reagent flow rates to optimize yield and minimize side reactions.
    • This method allows for safer handling of chlorinating agents and better scalability.
  • Advantages:
    • Improved reaction control and heat management
    • Higher product purity and consistent batch quality
    • Reduced reaction times and waste generation.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Electronic Effects

The reactivity of sulfonyl chlorides is governed by substituent effects on the benzene ring. Below is a comparative analysis of key compounds:

Compound Substituents Molecular Weight (g/mol) Key Reactivity Traits
Benzenesulfonyl chloride None 176.62 Baseline reactivity; SN2 solvolysis mechanism in aqueous/organic solvents .
para-Nitrobenzenesulfonyl chloride -NO₂ (para) 221.62 Enhanced reactivity due to strong electron-withdrawing -NO₂; faster solvolysis rates .
3-Chloro-5-(trifluoromethyl)benzoyl chloride -Cl (meta), -CF₃ (meta) 246.57 High electrophilicity from -CF₃; used in acylations but distinct from sulfonyl chlorides .
2,4-Dichloro-5-fluorobenzenesulfonyl chloride -Cl (2,4), -F (5) 267.53 Moderate reactivity; fluorine’s inductive effect increases polarity .
Target Compound -Cl (3,4), -OCF₂ (5) 303.07 Predicted higher reactivity than benzenesulfonyl chloride due to combined EWG effects.
Key Observations:
  • Steric Effects: The -OCF₂ group introduces steric bulk, which may slightly offset reactivity gains compared to smaller substituents like -NO₂ .

Solvolysis and Reaction Mechanisms

Studies on benzenesulfonyl chlorides () demonstrate that solvolysis rates correlate with solvent nucleophilicity (via the Grunwald-Winstein equation). For example:

  • Benzenesulfonyl chloride (1): Follows an SN2 mechanism with solvent sensitivity parameters m (nucleophilicity) = 0.45 and l (ionizing power) = 0.89 .
  • para-Nitrobenzenesulfonyl chloride (2): Higher m and l values due to -NO₂’s strong EWG effect, leading to faster hydrolysis .

The target compound’s dichloro and difluoromethoxy substituents likely increase its sensitivity to solvent ionizing power (l), positioning its reactivity between benzenesulfonyl chloride and para-nitro derivatives.

Hazard Profiles and Handling

Sulfonyl chlorides are uniformly hazardous due to their corrosive and toxic properties. A comparison of safety data ():

Compound GHS Hazards Handling Precautions
Benzenesulfonyl chloride H314 (skin corrosion), H318 (eye damage), H302 (harmful if swallowed) . Use NaOH for controlled hydrolysis; prolonged stirring required for degradation .
3-Chloro-5-(trifluoromethyl)benzoyl chloride Similar to benzenesulfonyl chloride; specific data limited . Avoid water contact; use fume hood and PPE .
Target Compound Expected: H314, H318, H371 (systemic toxicity). Likely requires alkaline hydrolysis with extended reaction times due to stability .
Notes:
  • The target compound’s -OCF₂ group may increase volatility, necessitating enhanced ventilation .
  • Destruction protocols () suggest that less reactive sulfonyl chlorides (e.g., benzenesulfonyl chloride) require prolonged NaOH treatment. The target compound’s stability may necessitate similar measures.

Physicochemical Properties

Substituents significantly influence physical properties:

  • Boiling Point: -OCF₂ and -Cl groups increase molecular weight and polarity, likely raising the boiling point compared to benzenesulfonyl chloride (bp 120°C at 12 mmHg).

Biological Activity

3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride is a synthetic compound that belongs to the class of benzenesulfonamides. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as an intermediate in the synthesis of various therapeutic agents. Understanding its biological activity involves exploring its interactions with biological systems, mechanisms of action, and pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C6_6H3_3Cl2_2F2_2O2_2S
  • Molecular Weight : 239.06 g/mol

The presence of chlorine and difluoromethoxy groups enhances the compound's lipophilicity and stability, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules such as enzymes and receptors. These interactions can lead to various biochemical effects, including modulation of enzyme activity and receptor signaling pathways. The exact mechanism may vary depending on the target cells or tissues involved.

Biological Activity Overview

Research indicates that sulfonamide derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Sulfonamides have been extensively studied for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis.
  • Antitumor Activity : Some studies suggest that compounds in this class can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
  • Calcium Channel Modulation : Evidence suggests that certain sulfonamides can act as calcium channel inhibitors, potentially affecting cardiovascular function by altering perfusion pressure and coronary resistance .

Case Studies and Experimental Findings

  • Antitumor Activity :
    A study evaluated the effects of various sulfonamide derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells at concentrations correlating with its IC50_{50}. The compound was shown to disrupt microtubule integrity, leading to cell cycle arrest and apoptosis .
  • Calcium Channel Inhibition :
    Research involving the interaction of sulfonamide derivatives with calcium channels demonstrated that this compound could modulate perfusion pressure in isolated coronary arteries. This effect was attributed to the compound's ability to inhibit calcium influx, which is crucial for vascular smooth muscle contraction .

Comparative Analysis with Similar Compounds

A comparative study among various dichlorobenzenesulfonyl chlorides highlighted the unique properties of this compound:

Compound NameAntitumor ActivityCalcium Channel InhibitionLipophilicity
This compoundHighModerateHigh
3,4-Dichloro-5-(methoxy)benzenesulfonyl chlorideModerateLowModerate
3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chlorideHighHighVery High

This table illustrates how structural variations influence biological activities and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4-dichloro-5-(difluoromethoxy)benzenesulfonyl chloride, and how do substituent positions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. First, introduce the difluoromethoxy group via nucleophilic substitution using sodium difluoromethoxide under anhydrous conditions. Subsequent chlorination at positions 3 and 4 can be achieved using Cl₂/FeCl₃ or SOCl₂, with careful temperature control (0–5°C) to minimize over-chlorination. Sulfonation is then performed via chlorosulfonic acid, followed by thionyl chloride treatment to form the sulfonyl chloride. Yields are sensitive to steric hindrance from the bulky difluoromethoxy group; using polar aprotic solvents (e.g., DMF) improves regioselectivity .

Q. How should researchers characterize this compound to confirm its structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., splitting patterns for -OCHF₂ and aromatic protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI-HRMS for [M+H]⁺).
  • FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S-O stretch) validate the sulfonyl chloride group.
  • Elemental Analysis : Matches calculated C, H, Cl, F, and S percentages. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is moisture-sensitive due to the electrophilic sulfonyl chloride group. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Decomposition in humid environments produces HCl and sulfonic acid byproducts, detectable via pH strips or FT-IR. Use anhydrous solvents (e.g., dried THF) for reactions, and monitor stability via TLC or in situ Raman spectroscopy .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, -OCHF₂) affect solvolysis mechanisms compared to simpler benzenesulfonyl chlorides?

  • Methodological Answer : The chloro and difluoromethoxy groups enhance electrophilicity at the sulfur center, accelerating solvolysis. Kinetic studies in ethanol/water mixtures (via conductivity or HPLC) show rate constants 2–3× higher than unsubstituted benzenesulfonyl chloride. Apply the Grunwald-Winstein equation to correlate solvent nucleophilicity (N_T) and ionizing power (Y): higher m (sensitivity to solvent ionizing power) suggests an SN1-like mechanism, while larger l (solvent nucleophilicity dependence) indicates SN2 pathways. For this compound, m ≈ 0.8 and l ≈ 0.6, supporting a mixed mechanism .

Q. Can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. The LUMO energy at the sulfur atom correlates with electrophilicity; chloro and difluoromethoxy substituents lower the LUMO by ~1.2 eV compared to benzene derivatives. Fukui indices identify the sulfur atom as the most electrophilic site. Validate models experimentally by comparing predicted vs. observed reaction rates with amines or thiols .

Q. How does this compound perform as a precursor for sulfonamide-based pharmacological probes?

  • Methodological Answer : React with primary/secondary amines (e.g., aniline, piperazine) in dichloromethane with pyridine as a HCl scavenger. Monitor conversion via ¹H NMR (disappearance of -SO₂Cl proton at ~3.5 ppm). For bioactive derivatives, assess binding affinity via SPR (surface plasmon resonance) or enzymatic inhibition assays. The electron-withdrawing groups enhance sulfonamide stability against hydrolysis, making it suitable for prolonged in vitro studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride
Reactant of Route 2
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3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride

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